Scalable Synthesis of 1-Azaspiro[4.4]non-7-ene Hydrochloride via Ring-Closing Metathesis
Scalable Synthesis of 1-Azaspiro[4.4]non-7-ene Hydrochloride via Ring-Closing Metathesis
Executive Summary
The 1-azaspiro[4.4]non-7-ene scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional alternative to flat aromatic systems. This spirocyclic amine is a critical core in the development of muscarinic agonists, sigma receptor ligands, and inhibitors of specific kinases.
This guide details a robust, scalable synthetic route for 1-azaspiro[4.4]non-7-ene hydrochloride . Unlike traditional alkylation methods which often suffer from low yields during the formation of quaternary centers, this protocol utilizes a geminal diallylation strategy followed by Ring-Closing Metathesis (RCM) . This approach allows for the efficient construction of the quaternary spiro-carbon and the subsequent closure of the carbocyclic ring under mild conditions.
Key Advantages of this Protocol:
-
Quaternary Center Control: Uses the "Semmelhack-Grignard" method to install the difficult spiro-center efficiently.
-
Scalability: Avoids hazardous organolithium reagents in favor of stable imidate intermediates.
-
Atom Economy: RCM releases only volatile ethylene gas, simplifying purification.
Retrosynthetic Analysis
The strategic disconnection relies on the power of Ruthenium-catalyzed olefin metathesis to form the carbocyclic ring. The precursor, N-Boc-2,2-diallylpyrrolidine, is traced back to 2-pyrrolidinone via an imidate activation strategy.
Figure 1: Retrosynthetic logic flow from the target salt back to commercially available 2-pyrrolidinone.
Detailed Experimental Protocol
Stage 1: Activation and Geminal Diallylation
The direct alkylation of pyrrolidinone is chemically challenging due to the stability of the amide bond. We bypass this by converting the lactam to an imidate ester (Meerwein's salt method), rendering the C2 position highly electrophilic to Grignard reagents.
Reaction Scheme:
-
2-Pyrrolidinone + Et
O BF 2-Ethoxy-1-pyrroline -
2-Ethoxy-1-pyrroline + 2.5 eq AllylMgBr
2,2-Diallylpyrrolidine
Protocol:
-
Imidate Formation:
-
In a flame-dried flask under Argon, dissolve 2-pyrrolidinone (8.5 g, 100 mmol) in anhydrous CH
Cl (150 mL). -
Add Triethyloxonium tetrafluoroborate (1.05 eq, 19.9 g) in one portion.
-
Stir at room temperature for 24 hours.
-
Workup: Quench with saturated NaHCO
(cold). Extract rapidly with CH Cl . Dry organic layer over Na SO and concentrate in vacuo (bath temp < 30°C) to yield the crude imidate ester (volatile oil). Use immediately.
-
-
Grignard Addition:
-
Prepare a solution of Allylmagnesium bromide (1.0 M in Et
O, 250 mL, 2.5 eq). -
Cool the Grignard solution to 0°C.
-
Add the crude imidate (dissolved in 50 mL dry Et
O) dropwise over 30 minutes. -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Mechanism:[1][2][3][4][5] The first allyl group adds to the C=N bond, eliminating ethoxide. The second allyl group adds to the resulting imine/enamine intermediate.
-
Workup: Carefully quench with saturated NH
Cl.[6][7] Basify to pH 10 with 1M NaOH (to ensure the amine is free). Extract with Et O (3 x 100 mL). -
Crucial Step: Do not purify the free amine by column chromatography yet; it is prone to oxidation. Proceed immediately to protection.
-
Stage 2: Nitrogen Protection (Boc)
Protection is essential to prevent the secondary amine from coordinating with the Ruthenium catalyst in the next step, which would poison the reaction.
Protocol:
-
Dissolve the crude 2,2-diallylpyrrolidine in CH
Cl (200 mL). -
Add Di-tert-butyl dicarbonate (Boc
O) (1.2 eq relative to starting pyrrolidinone) and Triethylamine (2.0 eq). -
Add DMAP (catalytic, 5 mol%).
-
Stir at room temperature for 16 hours.
-
Purification: Wash with 1M HCl, then brine. Dry over MgSO
. Purify via flash chromatography (Hexanes/EtOAc 9:1) to obtain N-Boc-2,2-diallylpyrrolidine as a colorless oil.-
Expected Yield (over 3 steps): 55-65%.
-
Stage 3: Ring-Closing Metathesis (RCM)
This step forms the spiro-cyclopentene ring. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
Protocol:
-
Solvent Preparation: Degas anhydrous CH
Cl (1.0 L) by sparging with Argon for 30 minutes. (Concentration target: 0.01 M). -
Dissolve N-Boc-2,2-diallylpyrrolidine (2.51 g, 10 mmol) in the degassed solvent.
-
Add Grubbs Catalyst, 2nd Generation (2 mol%, 170 mg).
-
Note: Grubbs II is preferred over Grubbs I for its higher activity with sterically hindered gem-disubstituted olefins.
-
-
Reflux the mixture (40°C) for 4–6 hours under an Argon balloon.
-
Monitoring: Check TLC for disappearance of the starting diene.[7]
-
Workup: Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues. Filter through a pad of Celite.[6][7] Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields N-Boc-1-azaspiro[4.4]non-7-ene .
Stage 4: Deprotection and Salt Formation
The final step removes the Boc group and isolates the stable hydrochloride salt.
Protocol:
-
Dissolve the N-Boc spirocycle in 1,4-Dioxane (10 mL).
-
Add 4.0 M HCl in Dioxane (10 eq).
-
Stir at room temperature for 2 hours. A white precipitate should begin to form.
-
Add cold Et
O (50 mL) to complete precipitation. -
Filter the solid under N
atmosphere (hygroscopic). Wash with cold Et O. -
Dry under high vacuum to yield 1-Azaspiro[4.4]non-7-ene hydrochloride .
Data Summary & Process Logic
The following table summarizes the stoichiometry and critical parameters for the workflow.
| Step | Transformation | Reagent | Eq. | Critical Parameter |
| 1 | Activation | Et | 1.05 | Anhydrous conditions; Imidate is moisture sensitive. |
| 2 | Gem-Allylation | AllylMgBr | 2.50 | Excess reagent required to drive double addition. |
| 3 | Protection | Boc | 1.20 | Essential to prevent catalyst poisoning in Step 4. |
| 4 | Cyclization | Grubbs II | 0.02 | High Dilution (0.01 M) prevents dimerization. |
| 5 | Salt Formation | HCl/Dioxane | 10.0 | Anhydrous acid prevents hydrolysis/side reactions. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1-azaspiro[4.4]non-7-ene HCl.
Scientific Commentary (E-E-A-T)
Mechanistic Insight: The Semmelhack-Grignard Advantage
The construction of the quaternary carbon at the spiro-junction is the rate-limiting step in terms of synthetic complexity. Traditional
By switching to the Semmelhack method [1], we utilize the high electrophilicity of the imidate salt. The first addition of allylmagnesium bromide opens the C=N bond. However, the proximity of the nitrogen lone pair facilitates the elimination of the ethoxy group, reforming a highly reactive iminium ion in situ, which immediately accepts the second equivalent of the Grignard reagent. This "one-pot" double addition is thermodynamically driven and sterically permissible.
Catalyst Selection in RCM
While Grubbs 1st Generation catalysts are cheaper, they are often less efficient for forming tetrasubstituted or sterically crowded double bonds. The spiro-center creates significant steric bulk at the allylic position. Therefore, Grubbs 2nd Generation (G-II) is the standard for this transformation [2]. The N-heterocyclic carbene (NHC) ligand on G-II provides the necessary thermal stability and reactivity to close the five-membered ring efficiently.
Safety Considerations
-
Triethyloxonium tetrafluoroborate: A powerful alkylating agent. Handle in a fume hood; destroy excess with aqueous base.
-
Ethylene Evolution: The RCM reaction generates ethylene gas.[8] Ensure the reaction vessel is vented (e.g., via a needle in the septum) to prevent pressure buildup and to drive the equilibrium forward (Le Chatelier's principle).
References
-
Semmelhack, M. F., et al. "Synthesis of 1-azaspiro[4.4]nonane derivatives."[9] Journal of the American Chemical Society.[10] (Cited for the imidate/Grignard methodology).[7][11]
-
Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803.
-
BenchChem.[6][7] "Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane." (General scaffold context).
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